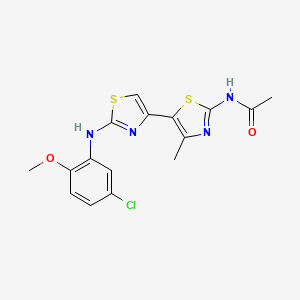
Mmp-9-IN-7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mmp-9-IN-7 is a potent inhibitor of matrix metalloproteinase-9, a member of the gelatinase B family. Matrix metalloproteinase-9 is an enzyme involved in the degradation of the extracellular matrix, playing a crucial role in various physiological and pathological processes, including cancer progression, inflammation, and tissue remodeling .
Métodos De Preparación
The synthesis of Mmp-9-IN-7 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity. The synthetic route typically includes:
Formation of the core structure: This involves the reaction of specific starting materials under controlled conditions to form the basic skeleton of the compound.
Functional group modifications: Various functional groups are introduced to the core structure through reactions such as alkylation, acylation, and sulfonation.
Purification and characterization: The final product is purified using techniques like chromatography and characterized using spectroscopic methods to confirm its structure and purity.
Análisis De Reacciones Químicas
Mmp-9-IN-7 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Various substitution reactions can be performed to introduce different substituents into the molecule. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
Mmp-9-IN-7 has a wide range of scientific research applications, including:
Inflammation studies: The compound is used to explore the involvement of matrix metalloproteinase-9 in inflammatory processes and to develop potential anti-inflammatory therapies.
Tissue remodeling: Research on tissue remodeling and wound healing often utilizes this compound to study the effects of matrix metalloproteinase-9 inhibition on these processes.
Drug development: This compound serves as a lead compound in the development of new drugs targeting matrix metalloproteinase-9 for various diseases.
Mecanismo De Acción
Mmp-9-IN-7 exerts its effects by binding to the active site of matrix metalloproteinase-9, thereby inhibiting its enzymatic activity. This inhibition prevents the degradation of extracellular matrix components, which is crucial for processes like cancer cell invasion and metastasis. The compound interacts with specific molecular targets and pathways involved in the regulation of matrix metalloproteinase-9 activity, including the modulation of signaling molecules like cytokines and chemokines .
Comparación Con Compuestos Similares
Mmp-9-IN-7 is unique among matrix metalloproteinase-9 inhibitors due to its high potency and selectivity. Similar compounds include:
Mmp-2-IN-1: Another inhibitor targeting matrix metalloproteinase-2, which shares some structural similarities with matrix metalloproteinase-9.
Mmp-13-IN-2: An inhibitor of matrix metalloproteinase-13, which also plays a role in extracellular matrix degradation.
Mmp-14-IN-3: Targets matrix metalloproteinase-14, involved in similar physiological and pathological processes. This compound stands out due to its specific binding affinity and inhibitory activity against matrix metalloproteinase-9, making it a valuable tool in research and potential therapeutic applications
Propiedades
IUPAC Name |
N-[5-[2-(5-chloro-2-methoxyanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O2S2/c1-8-14(25-16(18-8)19-9(2)22)12-7-24-15(21-12)20-11-6-10(17)4-5-13(11)23-3/h4-7H,1-3H3,(H,20,21)(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTZTRPBFSCFQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C)C2=CSC(=N2)NC3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-methyl-3-(prop-2-en-1-yl)-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10810980.png)
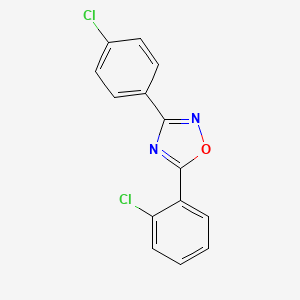
![Benzonitriile,2-[1-(3-chlorophenyl)pyrrolidin-2-ylidenamino]-](/img/structure/B10810999.png)
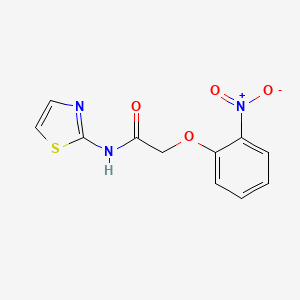
![3-amino-N-(2,3-dimethylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B10811007.png)
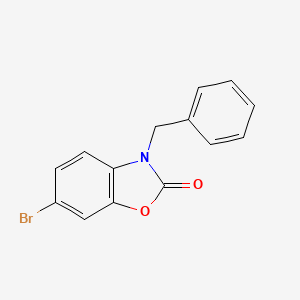
![1-(4-Ethoxyphenyl)-3-[4-(thietan-3-yloxy)phenyl]prop-2-en-1-one](/img/structure/B10811016.png)
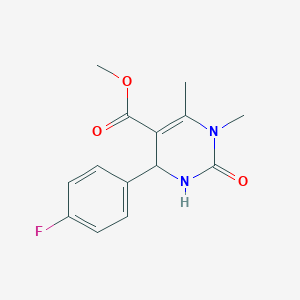
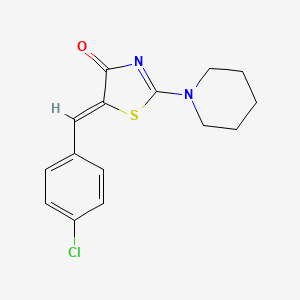
![N-(3,4-difluorophenyl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B10811040.png)
![4-([1,1'-Biphenyl]-4-yl)-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B10811041.png)



